1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride
Description
The exact mass of the compound this compound is 410.1527835 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2.ClH/c1-16-6-7-21(17(2)12-16)26-15-20(25)14-23-8-10-24(11-9-23)19-5-3-4-18(22)13-19;/h3-7,12-13,20,25H,8-11,14-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHHNNGLKOHCOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the h5-HT 1D receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR), and its activation results in an inhibitory effect on neurotransmission.
Mode of Action
The compound acts as a selective antagonist at the h5-HT 1D receptor. This means it binds to this receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by serotonin. This inhibition of the h5-HT 1D receptor can alter the release of serotonin and other neurotransmitters, leading to changes in neurotransmission.
Biochemical Pathways
The antagonism of the h5-HT 1D receptor by this compound can affect various biochemical pathways. Specifically, it can influence the serotonergic system , which plays a crucial role in mood regulation, sleep, and other functions. By blocking the h5-HT 1D receptor, the compound can modulate the serotonergic system and potentially impact these physiological processes.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific physiological or pathological context in which it is used. Given its mode of action, the compound could potentially alter serotonergic neurotransmission and thereby influence various physiological functions, such as mood and sleep.
Biological Activity
The compound 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride is a synthetic organic molecule featuring a piperazine core, which is often associated with various pharmacological activities. This article reviews its biological activity, focusing on empirical data, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be characterized by its unique structural components:
- Piperazine moiety : Known for its role in various pharmacological agents.
- Chlorophenyl substitution : Imparts specific biological interactions.
- Dimethylphenoxy group : Potentially enhances lipophilicity and receptor binding.
The molecular formula is , with a molecular weight of approximately 300.83 g/mol.
Biological Activity Overview
Research indicates that compounds containing piperazine derivatives exhibit diverse biological activities, including but not limited to:
- Antidepressant effects
- Anticancer properties
- Neuroactive effects
Table 1: Summary of Biological Activities
The biological activity of this compound may be attributed to its ability to interact with various neurotransmitter systems and enzymes. For instance, piperazine derivatives are known to inhibit acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Molecular docking studies suggest that the compound binds effectively at the active sites of AChE, leading to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling .
Case Studies and Empirical Evidence
Several studies have evaluated the pharmacological potential of similar piperazine derivatives:
- Antidepressant Activity :
- Anticancer Properties :
- Neuroprotective Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
